molecular formula C9H12BrNO2S B8372095 N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide

N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide

Cat. No.: B8372095
M. Wt: 278.17 g/mol
InChI Key: VBKJAUSXTKHUMT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1

InChI Key

VBKJAUSXTKHUMT-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NS(=O)(=O)C

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (R)-(+)-1-(4-bromophenyl)ethylamine (0.5 g, 2.49 mmol), in anhydrous CH2Cl2 (5 mL) under argon were added methane sulfonyl chloride (0.23 mL, 2.99 mmol) and pyridine (0.30 mL, 3.73 mmol). The resulting solution was stirred at 25° C. for 3 hrs. The reaction mixture was quenched with 1N HCl and extracted with EtOAc (30 mL). The organic phase was washed with brine (50 mL), dried over Na2SO4 and evaporated. The residue was purified by flash column chromatography (80% EtOAc in hexanes) to give the product (0.40 g, 58%) as a white solid. 1H NMR (CDCl3) δ: 1.52 (d, J=6.8 Hz, 3 H), 2.67 (s, 3 H), 4.61–4.72 (m, 2 H), 7.24 (d, J=8.3 Hz, 2 H), 7.51 (d, J=8.3 Hz, 2 H). ESIMS (MNa+): 279.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
58%

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